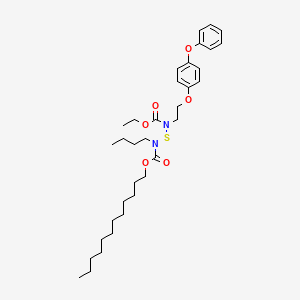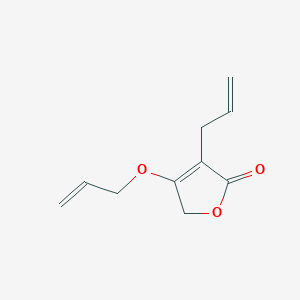![molecular formula C18H16N2O3 B14300565 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide CAS No. 113016-85-6](/img/structure/B14300565.png)
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxyethoxy group, and a phenyl group
Métodos De Preparación
The synthesis of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-(2-hydroxyethoxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-phenylprop-2-enamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids.
Aplicaciones Científicas De Investigación
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Comparación Con Compuestos Similares
2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide can be compared with similar compounds such as:
- 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenethioamide
- 2-Cyano-3-(4-(diethylamino)phenyl)-N-(3-pyridinylmethyl)acrylamide These compounds share structural similarities but differ in their functional groups and overall chemical properties. The presence of the hydroxyethoxy group in this compound provides unique reactivity and potential applications compared to its analogs .
Propiedades
Número CAS |
113016-85-6 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C18H16N2O3/c19-13-15(18(22)20-16-4-2-1-3-5-16)12-14-6-8-17(9-7-14)23-11-10-21/h1-9,12,21H,10-11H2,(H,20,22) |
Clave InChI |
GWUVINNHFPSJGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
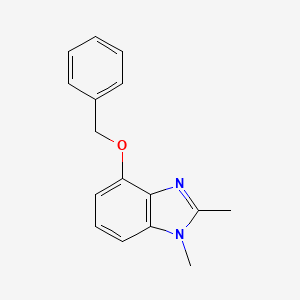
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
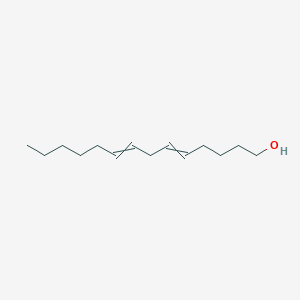
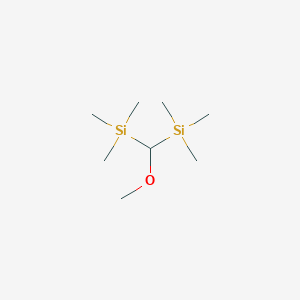
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
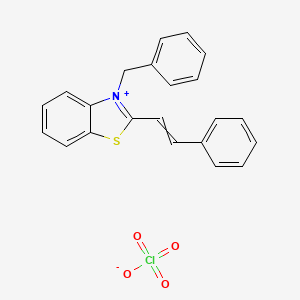
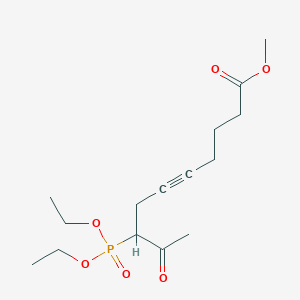

![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
